
Bimosiamose disodium
Vue d'ensemble
Description
Bimosiamose disodique: est un médicament à petite molécule connu pour ses propriétés anti-inflammatoires. Il est principalement étudié pour son utilisation potentielle dans le traitement de diverses maladies respiratoires et inflammatoires, telles que l’asthme, la bronchopneumopathie chronique obstructive (BPCO) et la lésion pulmonaire aiguë .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse du bimosiamose disodique implique plusieurs étapes, notamment la formation de liaisons glycosidiques et la fixation de structures phénoliques à une fraction glycosyle. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation de ces liaisons .
Méthodes de production industrielle: : La production industrielle du bimosiamose disodique est effectuée dans des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le procédé implique une synthèse à grande échelle utilisant des réacteurs automatisés et des techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Analytical Characterization of Reaction Products
The structural integrity and purity of bimosiamose disodium are validated using advanced chromatographic and spectroscopic techniques:
Table 2: LC-ESI-MS/MS Analytical Parameters
Parameter | Specification |
---|---|
Column | YMC-Pack Phenyl (150 × 2.1 mm, 5 µm) with guard column |
Mobile Phase | 0.1% formic acid/acetonitrile (60:40, v/v) |
Flow Rate | 0.2 mL/min (split to 100 µL/min into ESI interface) |
Ionization Mode | Negative electrospray (capillary temp: 250°C; sheath gas: 345 kPa) |
Detection | Selected reaction monitoring (SRM): m/z 861.2→449 (analyte), m/z 404.8→185 (IS) |
Quantification Limit | 30 ng/mL (accuracy: 114%; precision: 11.8%) |
This method confirmed plasma concentrations of this compound in clinical trials, with a maximum observed concentration of 64 ng/mL after inhalation .
Stability and Degradation Reactions
This compound exhibits stability under physiological conditions:
-
Plasma Stability : No significant degradation observed over 7 days in human plasma, with detectable levels only at doses ≥50 mg .
-
Thermal Stability : Maintains integrity at ambient temperatures during synthesis and storage.
Research Findings on Reaction Byproducts
Clinical studies identified no toxic byproducts from synthesis or metabolism:
-
Adverse events (e.g., mild respiratory irritation) were dose-dependent but not linked to chemical degradation products .
-
Systemic exposure remained low (AUC: 5746 h·ng/mL at 70 mg), indicating minimal metabolic transformation .
Pharmacokinetic Interactions
Applications De Recherche Scientifique
Asthma Management
Bimosiamose disodium has been investigated for its efficacy in managing asthma. Clinical trials have demonstrated that inhalation of this compound can attenuate late asthmatic reactions following allergen challenges. In a randomized double-blind placebo-controlled study involving mild asthmatics, bimosiamose significantly reduced eosinophilic inflammation and improved lung function metrics such as forced expiratory volume (FEV1) .
Psoriasis Treatment
In addition to asthma, bimosiamose has shown promise in treating psoriasis. Studies have indicated that it can reduce the severity of psoriatic lesions by modulating immune responses and decreasing the recruitment of inflammatory cells to the skin .
Pharmacokinetic Profile
The pharmacokinetics of this compound reveal that it has low systemic bioavailability when administered via inhalation. Studies indicate that maximum plasma concentrations are achieved at doses greater than 50 mg, with a median area under the curve (AUC) indicating prolonged exposure at higher doses .
Parameter | Value |
---|---|
Maximum Plasma Concentration (ng/ml) | 64 (at doses ≥50 mg) |
AUC (h ng/ml) | 5746 (at highest dose) |
Terminal Half-Life (h) | 3.7 |
Apparent Clearance (L/h) | 28.7 |
Safety Profile
This compound has been generally well tolerated in clinical studies, with most adverse events being mild or moderate in severity. Notably, no serious adverse events were reported during trials involving both single and multiple dosing regimens .
In Vitro Studies
In vitro experiments have demonstrated that bimosiamose effectively blocks leukocyte adhesion under both static and dynamic conditions, supporting its potential utility in inflammatory diseases .
In Vivo Models
Animal models have further corroborated the therapeutic efficacy of this compound in preventing leukocyte influx into inflamed tissues. For instance, studies using sheep models of allergic inflammation have shown that inhalation routes are viable for therapeutic administration .
Mécanisme D'action
Le bimosiamose disodique exerce ses effets en inhibant les sélectines, qui sont des molécules d’adhésion cellulaire impliquées dans la réponse inflammatoire. En bloquant l’interaction entre les sélectines et leurs ligands, le bimosiamose disodique réduit le recrutement des cellules inflammatoires vers les sites d’inflammation. Ce mécanisme contribue à soulager les symptômes des maladies inflammatoires et à améliorer les résultats pour les patients .
Comparaison Avec Des Composés Similaires
Composés similaires: : Les composés similaires au bimosiamose disodique comprennent d’autres inhibiteurs des sélectines tels que le fucoïdan et la rhéine .
Unicité: : Le bimosiamose disodique est unique en raison de sa haute sélectivité pour les sélectines et de sa capacité à inhiber plusieurs types de sélectines (E-sélectine, L-sélectine et P-sélectine). Cette activité à large spectre le rend plus efficace pour réduire l’inflammation par rapport aux autres inhibiteurs des sélectines .
Activité Biologique
Bimosiamose disodium is a synthetic compound classified as a pan-selectin antagonist , primarily targeting E-selectin, P-selectin, and L-selectin. Its pharmacological properties have been extensively studied, particularly in the context of inflammatory diseases such as asthma and allergic reactions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential therapeutic applications.
This compound functions by inhibiting selectin-mediated interactions between leukocytes and the vascular endothelium. This inhibition is crucial for reducing leukocyte adhesion and subsequent migration into inflamed tissues, which is a key step in the inflammatory response. The compound exhibits varying inhibition constants (IC50) for different selectins:
- E-selectin : 88 µM
- P-selectin : 20 µM
- L-selectin : 86 µM
This selectivity allows bimosiamose to effectively modulate inflammatory responses across various conditions.
Pharmacological Properties
This compound has shown significant anti-inflammatory effects in both preclinical and clinical settings:
- Animal Studies : In various animal models, including sheep models of allergic inflammation, bimosiamose has demonstrated a capacity to alleviate symptoms associated with allergic responses through inhalation .
- Clinical Trials : A proof-of-concept study indicated that bimosiamose significantly attenuated late asthmatic reactions following allergen exposure, reducing the maximum late asthmatic response (LAR) by approximately 50% compared to placebo .
Case Studies
-
Asthma Challenge Model :
- In a randomized clinical trial involving mild asthmatics, inhaled bimosiamose was shown to effectively reduce late asthmatic responses post-allergen exposure. The treatment resulted in a significant decrease in symptom severity, demonstrating its potential as a novel therapeutic strategy for asthma management .
- Ozone-Induced Airway Inflammation :
Safety and Tolerability
This compound has been evaluated for safety across multiple clinical trials. Key findings include:
- Inhalation doses up to 70 mg were well tolerated in healthy males with mild adverse events reported primarily at higher doses .
- Systemic bioavailability after inhalation was found to be low, with maximum plasma concentrations observed at doses exceeding 50 mg .
Summary of Research Findings
Propriétés
IUPAC Name |
disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPTUZKSXWWAB-PNGDFCJYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H52Na2O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187269-60-9 | |
Record name | Bimosiamose disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIMOSIAMOSE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AK2FKB9AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.